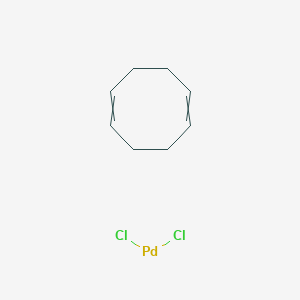

Cycloocta-1,5-diene;dichloropalladium

Description

Overview of Palladium(II) Precursors in Contemporary Organometallic Synthesis

In modern organometallic synthesis, palladium(II) complexes are indispensable as precursors for generating catalytically active palladium(0) species, which are central to a vast array of cross-coupling reactions. Common precursors include simple salts like palladium(II) chloride (PdCl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂), as well as more complex formulations. However, the utility of simple salts can be limited by their poor solubility in organic solvents. To address this, precursors featuring labile organic ligands are often employed. These ligands enhance solubility and modulate the reactivity of the metal center. [PdCl₂(cod)] is a prominent example of such a precursor, alongside others like bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) and bis(benzonitrile)dichloropalladium(II) (PdCl₂(PhCN)₂). The choice of precursor is often dictated by the specific reaction conditions and the need for a stable, yet reactive, source of palladium.

Strategic Importance of Dichloropalladium(II) Complexes with Olefin Ligands

Dichloropalladium(II) complexes featuring olefin ligands, particularly dienes like cycloocta-1,5-diene (B8815838), hold a position of strategic importance in catalysis. wikipedia.org The key to their utility lies in the nature of the metal-olefin bond. The cyclooctadiene ligand in [PdCl₂(cod)] is considered labile, meaning it can be easily displaced by other ligands, such as phosphines, amines, or carbenes. wikipedia.orgsci-hub.st This facile ligand exchange is crucial for the in situ generation of a desired catalytically active species.

The cod ligand serves two primary functions:

Stabilization : It stabilizes the palladium(II) center, rendering the complex air-stable and easy to handle.

Solubility : It confers solubility in a range of organic solvents, which is essential for homogeneous catalysis. chemknock.com

Because the diene is readily displaced, [PdCl₂(cod)] acts as a convenient and efficient entry point into a wide variety of catalytic cycles without the cod ligand itself interfering in the primary reaction. wikipedia.orgsci-hub.st

Historical Development and Seminal Discoveries Pertaining to [PdCl₂(cod)]

The study of organopalladium chemistry gained significant momentum in the mid-20th century. ontosight.ai The synthesis of [PdCl₂(cod)] was notably described by Chatt and colleagues. cdnsciencepub.com The original preparative method involves the direct reaction of a palladium(II) salt, such as sodium tetrachloropalladate or palladium(II) chloride, with 1,5-cyclooctadiene (B75094) in a suitable solvent like methanol (B129727) or aqueous acid. wikipedia.orgsci-hub.stcdnsciencepub.com This straightforward synthesis made the complex readily accessible to the chemistry community.

Following its initial synthesis, the utility of [PdCl₂(cod)] as a precursor became increasingly apparent. Researchers discovered its effectiveness in generating active catalysts for a growing number of organic transformations. Its application in seminal, Nobel Prize-winning cross-coupling reactions, such as the Suzuki and Heck reactions, cemented its importance in the field of organometallic catalysis. chemimpex.comsigmaaldrich.com

Scope and Significance of Research on Cycloocta-1,5-diene;dichloropalladium

Research on [PdCl₂(cod)] is extensive due to its central role as a precatalyst for reactions that form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. chemknock.com These reactions are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aichemimpex.com

The significance of [PdCl₂(cod)] is highlighted by its use in a wide range of named cross-coupling reactions:

Suzuki-Miyaura Coupling : Reaction of organoboron compounds with organohalides. sigmaaldrich.comnih.gov

Heck-Mizoroki Reaction : Coupling of unsaturated halides with alkenes. sigmaaldrich.comnih.gov

Sonogashira Coupling : Coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.com

Buchwald-Hartwig Amination : Formation of C-N bonds from aryl halides and amines. sigmaaldrich.com

Stille Coupling : Coupling of organostannanes with organohalides. sigmaaldrich.com

Negishi Coupling : Coupling of organozinc compounds with organohalides. sigmaaldrich.com

Beyond cross-coupling, it also serves as a catalyst in reactions such as alkene carbonylation and allylic substitutions. sci-hub.stsigmaaldrich.com The compound's reliability, stability, and versatility ensure that it remains a subject of ongoing research, with studies focusing on developing new catalytic systems and applications. chemimpex.comnih.gov

Data Tables

Table 1: Physical and Chemical Properties of [PdCl₂(cod)]

| Property | Value |

| CAS Number | 12107-56-1 wikipedia.orgsigmaaldrich.com |

| Molecular Formula | C₈H₁₂Cl₂Pd wikipedia.orgsigmaaldrich.com |

| Molecular Weight | 285.50 g/mol wikipedia.org |

| Appearance | Yellow to orange crystalline solid chemknock.com |

| Melting Point | ~210 °C (decomposes) wikipedia.orglookchem.com |

| Solubility | Soluble in dichloromethane; insoluble in water chemknock.comlookchem.com |

| Precious Metal Content | ~37.3% Palladium chemknock.commatthey.com |

| Stability | Air-stable, hygroscopic chemknock.com |

Table 2: Selected Catalytic Applications of [PdCl₂(cod)]

| Reaction Name | Description |

| Suzuki-Miyaura Coupling | Forms C(sp²)-C(sp²) bonds from aryl halides and boronic acids. sigmaaldrich.comnih.gov |

| Heck Reaction | Forms substituted alkenes from aryl halides and alkenes. sigmaaldrich.comnih.gov |

| Sonogashira Coupling | Forms C(sp)-C(sp²) bonds from terminal alkynes and aryl halides. sigmaaldrich.com |

| Buchwald-Hartwig Amination | Forms C-N bonds for the synthesis of anilines and other arylamines. sigmaaldrich.com |

| Allylic Substitution | Substitution at an allylic position, often with nucleophiles. sigmaaldrich.com |

| Methoxycarbonylation | Introduction of a methoxycarbonyl group. sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12Cl2Pd |

|---|---|

Molecular Weight |

285.50 g/mol |

IUPAC Name |

cycloocta-1,5-diene;dichloropalladium |

InChI |

InChI=1S/C8H12.2ClH.Pd/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |

InChI Key |

RRHPTXZOMDSKRS-UHFFFAOYSA-L |

Canonical SMILES |

C1CC=CCCC=C1.Cl[Pd]Cl |

physical_description |

Orange crystalline powder; Hygroscopic; [Acros Organics MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Derivations of Cycloocta 1,5 Diene;dichloropalladium

Direct Synthesis from Palladium(II) Salts and Cycloocta-1,5-diene (B8815838)

The most common and straightforward preparation of [PdCl₂(cod)] involves the direct reaction of a palladium(II) chloride source with cycloocta-1,5-diene. This approach is favored for its relative simplicity and efficiency.

Conventional Solution-Based Synthetic Routes

The classical synthesis of Dichloro(1,5-cyclooctadiene)palladium(II) involves the reaction of palladium(II) chloride (PdCl₂) with cycloocta-1,5-diene in a suitable solvent. A common procedure entails suspending palladium(II) chloride in a solvent and then adding the cycloocta-1,5-diene. The reaction mixture is typically heated to facilitate the dissolution of the palladium salt and the coordination of the diene.

Another widely employed method utilizes a more soluble palladium precursor, such as sodium or potassium tetrachloropalladate (Na₂[PdCl₄] or K₂[PdCl₄]), which is reacted with cycloocta-1,5-diene in an aqueous or alcoholic medium. wikipedia.org This homogeneous approach often leads to a cleaner reaction and easier product isolation. The product, being insoluble in the reaction medium, precipitates out and can be collected by filtration.

A representative reaction is the treatment of an acidic aqueous solution of tetrachloropalladate with cycloocta-1,5-diene. wikipedia.org The product is then isolated as a yellow precipitate. The choice of solvent can influence the reaction rate and the purity of the resulting complex.

Optimization of Reaction Parameters for Enhanced Yield and Purity

While specific comprehensive studies on the optimization of all reaction parameters are not extensively detailed in the provided search results, the principles of coordination chemistry suggest that several factors are crucial for maximizing the yield and purity of [PdCl₂(cod)]. These include the choice of palladium salt, the solvent system, the reaction temperature, and the stoichiometry of the reactants. For instance, using a more soluble palladium(II) salt like bis(benzonitrile)palladium(II) chloride can lead to milder reaction conditions and improved yields compared to the direct use of palladium(II) chloride.

Emerging Green Chemistry Approaches for Sustainable [PdCl₂(cod)] Preparation

Currently, specific green chemistry approaches for the synthesis of [PdCl₂(cod)] are not well-documented in the available literature. The general trend in green chemistry focuses on the use of non-toxic solvents (like water or ethanol), minimizing waste, and employing energy-efficient methods. While some conventional methods for [PdCl₂(cod)] synthesis already use relatively benign solvents like ethanol (B145695) and water, further research into solvent-free methods or the use of bio-derived solvents could represent a future direction for greener synthesis of this important palladium complex.

Ligand Exchange and Transmetalation Pathways to [PdCl₂(cod)]

Besides the direct synthesis from palladium(II) salts, [PdCl₂(cod)] can also be prepared through ligand exchange reactions, where the cycloocta-1,5-diene displaces other, more labile ligands from the palladium coordination sphere.

Substitution of Labile Ligands by Cycloocta-1,5-diene

A significant synthetic route to [PdCl₂(cod)] involves the use of palladium(II) precursors bearing labile ligands, such as nitriles. Complexes like bis(acetonitrile)palladium(II) chloride, [PdCl₂(NCCH₃)₂], and bis(benzonitrile)palladium(II) chloride, [PdCl₂(NCC₆H₅)₂], are particularly effective starting materials. wikipedia.orgwikipedia.org

The acetonitrile (B52724) or benzonitrile (B105546) ligands in these complexes are weakly coordinated and can be readily displaced by cycloocta-1,5-diene. The reaction is typically carried out by simply mixing the palladium complex and the diene in a suitable organic solvent at room temperature. The driving force for this reaction is the formation of the more stable chelate complex with the bidentate cyclooctadiene ligand. This method is advantageous as it often proceeds under mild conditions and provides high yields of the desired product. The reaction of bis(acetonitrile)palladium dichloride with 1,5-cyclooctadiene (B75094) is a known method to produce dichloro(1,5-cyclooctadiene)palladium. wikipedia.org

Below is a table summarizing the synthesis of [PdCl₂(cod)] via ligand exchange:

| Precursor Complex | Displaced Ligand | Product | Reference |

| [PdCl₂(NCCH₃)₂] | Acetonitrile | [PdCl₂(cod)] | wikipedia.org |

| [PdCl₂(NCC₆H₅)₂] | Benzonitrile | [PdCl₂(cod)] | wikipedia.org |

Halogen Exchange Reactions for Diversification of Palladium Complexes

While not a primary method for the synthesis of [PdCl₂(cod)] itself, halogen exchange reactions are relevant in the context of diversifying the corresponding dihalide complexes. For example, the dibromo analogue, [PdBr₂(cod)], can be prepared from [PdCl₂(cod)] by treatment with a bromide source. Conversely, while not explicitly detailed in the provided search results, it is conceivable that [PdCl₂(cod)] could be synthesized from other dihalopalladium(II)(cycloocta-1,5-diene) complexes through a similar halogen exchange protocol, although this is not a commonly reported synthetic route.

Solid-State and Solvent-Free Synthetic Techniques for [PdCl₂(cod)]

While conventional synthesis of Dichloro(1,5-cyclooctadiene)palladium(II), commonly abbreviated as [PdCl₂(cod)], typically involves solution-based methods, the exploration of solid-state and solvent-free techniques in organometallic chemistry presents environmentally conscious and efficient alternatives. figshare.com Research in this area, particularly through mechanochemistry, such as manual grinding or ball milling, has demonstrated the potential to reduce solvent waste and, in some cases, enhance reaction rates and yields. figshare.com

Although direct solid-state synthesis of [PdCl₂(cod)] from its precursors is not extensively documented in the reviewed literature, its application as a stable, solid precursor in solvent-free and liquid-assisted grinding (LAG) reactions is an area of active investigation. These techniques leverage mechanical force to initiate chemical reactions between solid reactants. In the context of [PdCl₂(cod)], this typically involves its reaction with other solid reagents to produce a variety of other organopalladium complexes.

Liquid-assisted grinding is a related technique where a minimal amount of liquid is added to the solid reactants. This liquid can act as a catalyst or facilitate the reaction by improving contact and mobility between the reactants, without dissolving them in the traditional sense. beilstein-journals.org

Detailed research findings have shown the utility of [PdCl₂(cod)] as a precursor in the mechanochemical synthesis of other palladium compounds. For instance, it is a key starting material in the solid-state synthesis of various palladium pincer complexes and in facilitating cross-coupling reactions like the Suzuki-Miyaura reaction under solvent-free or LAG conditions. figshare.comresearchgate.net In these reactions, the solid [PdCl₂(cod)] is milled with other solid reactants, and the energy from the milling process drives the chemical transformation.

The following table summarizes the use of [PdCl₂(cod)] as a precursor in representative solid-state and liquid-assisted grinding synthetic methodologies.

| Product Type | Reactants | Technique | Conditions | Observations |

| Palladium Pincer Complexes | [PdCl₂(cod)], Pincer Ligands, Additives | Liquid-Assisted Grinding (LAG) | Grinding with catalytic amounts of a liquid additive (e.g., DMSO) | Efficient and environmentally friendly alternative to solution-based synthesis. figshare.com |

| Biaryl Compounds | [PdCl₂(cod)], Aryl Halides, Boronic Acids, Base | High-Speed Ball Milling | Addition of a stabilizing dispersant like 1,5-cyclooctadiene | Rapid and high-yield synthesis for Suzuki-Miyaura cross-coupling. nih.gov |

These examples highlight the role of [PdCl₂(cod)] in advancing solid-state organometallic synthesis. While the direct solvent-free synthesis of [PdCl₂(cod)] remains a less explored area, its reactivity and stability as a solid precursor make it a valuable component in the development of greener synthetic routes for other important palladium catalysts and complexes.

Structural Elucidation and Electronic Structure Investigations of Cycloocta 1,5 Diene;dichloropalladium

Single-Crystal X-ray Diffraction Studies of [PdCl₂(cod)]

Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on [PdCl₂(cod)] have revealed a well-defined molecular structure, offering insights into the coordination environment of the palladium center, the geometry of the organic ligand, and the interactions governing the crystal lattice.

Detailed Analysis of Coordination Geometry at the Palladium Center

X-ray crystallographic analysis unequivocally establishes that the palladium(II) ion in [PdCl₂(cod)] adopts a square planar coordination geometry. researchgate.netwikipedia.org This arrangement is characteristic for a d⁸ metal center like Pd(II). The coordination sphere is composed of two cis-chloride ligands and the two carbon-carbon double bonds of the cycloocta-1,5-diene (B8815838) ligand, which acts as a bidentate chelating agent. The olefinic π-bonds coordinate to the palladium center, occupying two adjacent coordination sites.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Detailed crystallographic studies of the orthorhombic (Pbca space group) polymorph of [PdCl₂(cod)] have provided precise measurements of its geometric parameters. researchgate.net The palladium-chlorine bond lengths are approximately 2.32 Å. The palladium is not equidistant from the four coordinated carbon atoms of the diene; the Pd-C bond lengths range from 2.189 Å to 2.221 Å. researchgate.net

The geometry around the palladium atom shows slight distortions from an ideal square plane. The Cl-Pd-Cl bond angle is approximately 91.5°, while the bite angle of the cyclooctadiene ligand, represented by the C-Pd-C angle (using the midpoints of the C=C bonds), is also around 90°. The angles between the chlorine and carbon ligands complete the square planar arrangement.

Interactive Data Table: Selected Bond Lengths and Angles for [PdCl₂(cod)]

| Parameter | Atom 1 | Atom 2 | Value |

| Bond Length (Å) | Pd | Cl | ~2.32 |

| Bond Length (Å) | Pd | C | 2.189-2.221 |

| Bond Angle (°) | Cl | Pd | Cl |

Conformational Analysis of the Cycloocta-1,5-diene Ligand in the Solid State

In the solid state, the cycloocta-1,5-diene (cod) ligand adopts a "tub" or "boat-like" conformation. This conformation allows the two non-conjugated double bonds to orient themselves in a syn fashion, enabling chelation to the single palladium center. The double bonds are positioned nearly perpendicular to the square coordination plane of the palladium atom, which is a common feature in such diene complexes. researchgate.net This orientation facilitates effective overlap between the filled π-orbitals of the olefin and the vacant d-orbitals of the palladium(II) center, as well as back-donation from filled palladium d-orbitals into the empty π* anti-bonding orbitals of the diene.

Investigation of Crystal Packing and Intermolecular Interactions

The packing of [PdCl₂(cod)] molecules within the crystal lattice is primarily governed by van der Waals forces. In the solid state, the individual square planar complexes arrange themselves in a manner that maximizes packing efficiency. There are no significant intermolecular interactions, such as strong hydrogen bonds, reported in the crystal structure. The arrangement of molecules in the unit cell is dictated by the steric demands of the bulky cyclooctadiene ligand and the chloro ligands, leading to a well-ordered three-dimensional lattice.

Advanced Spectroscopic Investigations for Structural and Electronic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the bonding and structural dynamics of molecules. These methods are particularly useful for identifying characteristic vibrational modes of the ligands and the metal-ligand bonds.

Vibrational Spectroscopy (Raman and Infrared) for Ligand and Metal-Ligand Mode Assignment

The infrared spectrum of [PdCl₂(cod)] displays several characteristic absorption bands. The far-infrared region is particularly informative for assigning metal-ligand vibrations. The palladium-chlorine stretching modes, ν(Pd-Cl), are expected in the region between 260 cm⁻¹ and 370 cm⁻¹. researchgate.netcardiff.ac.uk For other trans-PdCl₂ complexes, these vibrations have been assigned to bands around 339 cm⁻¹ in the IR and 292 cm⁻¹ in the Raman spectrum. researchgate.net The bands observed in the far-IR spectrum of [PdCl₂(cod)] at 325 cm⁻¹ and 295 cm⁻¹ are attributable to these Pd-Cl stretching vibrations.

Vibrations associated with the coordinated cyclooctadiene ligand are also prominent. The C=C stretching vibration, which occurs at higher frequencies in the free ligand, is weakened upon coordination to the palladium center due to back-donation into the π* orbitals. Other bands observed in the mid-infrared region correspond to various C-H stretching and bending modes of the methylene (B1212753) and olefinic groups of the cod ligand.

Interactive Data Table: Key Infrared Absorption Bands for [PdCl₂(cod)]

| Wavenumber (cm⁻¹) | Tentative Assignment |

| 325 | ν(Pd-Cl) |

| 295 | ν(Pd-Cl) |

| ~400-500 | ν(Pd-olefin) / Deformations |

| 768, 794, 825, 867 | CH₂ rocking / C-H wagging |

| 999, 1088 | C-C stretching / C-H bending |

| 1337, 1419, 1489 | CH₂ scissoring / C=C stretching |

Solid-State Nuclear Magnetic Resonance (NMR) Studies on [PdCl2(cod)] for Local Environment Probing

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment in crystalline or amorphous solids. For [PdCl2(cod)], ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy provides detailed insights into the carbon framework of the cyclooctadiene ligand and its interaction with the palladium center in the solid state.

In a typical ¹³C CP/MAS NMR spectrum of [PdCl2(cod)], distinct resonances are observed for the two types of carbon atoms in the cod ligand: the olefinic carbons directly coordinated to the palladium atom and the aliphatic (methylene) carbons. The chemical shifts of the olefinic carbons are particularly sensitive to the coordination environment. Upon coordination to the palladium(II) center, these carbons experience a significant downfield shift compared to the free cycloocta-1,5-diene ligand, a result of the metal-olefin bonding that alters the electronic shielding around the carbon nuclei.

The aliphatic carbons of the cod ligand also show distinct signals, though they are less affected by coordination than the olefinic carbons. The line widths of the resonances in the solid-state spectrum can provide information about the degree of crystallinity and the presence of dynamic processes, such as ring conformational changes, within the crystal lattice. By analyzing the chemical shifts and line shapes, researchers can confirm the integrity of the complex in the solid state and probe the symmetry of the molecule within the unit cell.

| Carbon Type | Typical Chemical Shift (ppm) | Comment |

|---|---|---|

| Olefinic (=C-H) | ~112 | Downfield shifted upon coordination to Pd, indicating direct electronic interaction. |

| Aliphatic (-CH₂-) | ~30 | Less affected by coordination, similar to the free ligand. |

X-ray Absorption Spectroscopy (XAS) for Electronic Configuration and Local Structure around Palladium

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides precise information about the electronic state and local geometric structure of the absorbing atom. For [PdCl2(cod)], XAS measurements at the palladium L₃-edge (around 3.173 keV) and K-edge (around 24.350 keV) are particularly informative.

The X-ray Absorption Near Edge Structure (XANES) region of the spectrum offers insight into the oxidation state and coordination geometry of the palladium center. The Pd L₃-edge XANES spectrum of [PdCl2(cod)] is characterized by an intense absorption feature known as a "white line." This peak arises from the electronic transition of a 2p electron to an unoccupied 4d orbital (2p → 4d). The high intensity of this white line is a hallmark of Pd(II) complexes, confirming the +2 oxidation state of palladium and indicating a significant number of vacancies in the 4d orbitals. The shape and energy of the XANES features are also indicative of the square-planar coordination geometry around the palladium atom, which is consistent with crystallographic data. wikipedia.org

The Extended X-ray Absorption Fine Structure (EXAFS) region, at energies above the absorption edge, contains oscillatory features that can be analyzed to determine the bond lengths and coordination numbers of the atoms immediately surrounding the palladium center. Analysis of the EXAFS spectrum for [PdCl2(cod)] allows for the precise determination of the average Pd-Cl and Pd-C bond distances in the first coordination shell. These experimentally determined values serve as crucial benchmarks for validating the results of computational modeling.

| Interaction | Coordination Number (N) | Bond Distance (Å) |

|---|---|---|

| Pd-Cl | 2 | ~2.32 |

| Pd-C (olefin) | 4 | ~2.12 |

Computational Chemistry Approaches to Electronic Structure and Reactivity

Computational chemistry provides a powerful lens through which to view the electronic structure and bonding of [PdCl2(cod)] at a level of detail that is often inaccessible to experimental methods alone.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and equilibrium geometry of molecules. For [PdCl2(cod)], geometry optimization is typically performed using functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov A mixed basis set is often employed, using a basis set like LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) for the palladium atom to account for relativistic effects, and a Pople-style basis set, such as 6-31G(d), for the lighter atoms (C, H, Cl).

The DFT-optimized geometry provides key structural parameters, including bond lengths and angles. These calculated values are generally in excellent agreement with experimental data obtained from X-ray crystallography, validating the computational model. The calculations confirm the square-planar coordination environment around the palladium center, with the two chlorine atoms and the midpoints of the two C=C double bonds of the cod ligand occupying the four coordination sites. The total electronic energy calculated for this optimized geometry represents the ground state energy of the molecule.

| Parameter | Experimental Value (Å or °) | DFT-Calculated Value (Å or °) |

|---|---|---|

| Pd-Cl Bond Length | 2.317 | 2.325 |

| Pd-C (olefin) Bond Length | 2.124 | 2.130 |

| C=C Bond Length | 1.38 | 1.40 |

| Cl-Pd-Cl Bond Angle | 90.5 | 90.8 |

Molecular Orbital Analysis of Pd-Cl and Pd-Olefin Bonding Interactions

Molecular Orbital (MO) theory provides a detailed picture of the bonding in [PdCl2(cod)]. The interaction between the palladium center and the ligands can be understood through the analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The bonding is primarily described by a combination of ligand-to-metal σ-donation and metal-to-ligand π-back-donation.

σ-donation: The filled p-orbitals of the chloride ligands and the filled π-orbitals of the C=C double bonds of the cod ligand donate electron density to the empty d-orbitals (primarily the dₓ²-y²) and the sp³d hybrid orbitals of the Pd(II) center. This forms strong σ-bonds.

π-back-donation: The filled d-orbitals of the palladium center (such as dxy, dxz, dyz) donate electron density back into the empty π* (antibonding) orbitals of the C=C double bonds of the cod ligand. This π-back-donation strengthens the metal-olefin bond and results in a slight elongation of the C=C bond compared to the free ligand.

The HOMO of [PdCl2(cod)] is typically composed of a mixture of Pd d-orbitals and Cl p-orbitals, representing the Pd-Cl bonding and non-bonding electrons. The LUMO is generally dominated by the antibonding combination of the Pd dₓ²-y² orbital and the ligand σ-donor orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the chemical reactivity and electronic stability of the complex.

| Molecular Orbital | Energy (eV) | Primary Character and Contribution |

|---|---|---|

| LUMO | -1.5 | Pd dₓ²-y² (antibonding with ligand σ-orbitals) |

| HOMO | -6.8 | Pd d-orbitals and Cl p-orbitals (bonding/non-bonding) |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data. Time-Dependent DFT (TD-DFT) is a common method for calculating the electronic absorption spectrum (UV-Vis) of molecules.

For [PdCl2(cod)], TD-DFT calculations can predict the energies and intensities of electronic transitions. The low-energy region of the spectrum is typically dominated by d-d transitions, which are formally forbidden but can be observed with low intensity. At higher energies, more intense Ligand-to-Metal Charge Transfer (LMCT) bands are predicted, corresponding to the excitation of an electron from the chloride p-orbitals or the cod π-orbitals to the vacant palladium d-orbitals. Comparing the calculated spectrum with the experimental UV-Vis spectrum helps to assign the observed absorption bands to specific electronic transitions.

Similarly, the vibrational frequencies can be calculated using DFT. By computing the harmonic frequencies, an infrared (IR) spectrum can be simulated. This calculated spectrum can be compared with the experimental IR spectrum to assign vibrational modes, such as the Pd-Cl stretching frequencies and the C=C stretching frequency of the coordinated olefin, providing further confirmation of the molecular structure.

| Calculated Wavelength (nm) | Oscillator Strength (f) | Transition Type | Description |

|---|---|---|---|

| ~450 | Low | d-d | Excitation between palladium d-orbitals. |

| ~340 | Moderate | LMCT (Cl → Pd) | Charge transfer from chloride p-orbitals to Pd d-orbitals. |

| ~290 | High | LMCT (Olefin π → Pd) | Charge transfer from cod π-orbital to Pd d-orbitals. |

Reactivity and Ligand Dynamics of Cycloocta 1,5 Diene;dichloropalladium

Ligand Substitution Reactions Involving the Cycloocta-1,5-diene (B8815838) Moiety

The displacement of the COD ligand is a fundamental process in the activation of [PdCl2(cod)] for catalysis. The ease with which COD is replaced allows for the introduction of a wide variety of other ligands that can tune the electronic and steric properties of the palladium center, thereby influencing the efficiency and selectivity of the subsequent catalytic reaction.

Strong σ-donating ligands, such as phosphines and N-heterocyclic carbenes (NHCs), readily displace the COD ligand to form more stable palladium complexes. This substitution is a key step in the in situ generation of active catalysts for cross-coupling reactions.

The reaction of [PdCl2(cod)] with two equivalents of a phosphine (B1218219) ligand typically yields bis(phosphine) complexes of the type trans-[PdCl2(L)2]. researchgate.netnih.gov For instance, reacting [PdCl2(cod)] with phosphinecarboxamides leads to the formation of trans-bis(phosphinecarboxamide)palladium complexes. nih.gov Similarly, a variety of ferrocenyl-substituted phosphine ligands react with [PdCl2(cod)] to produce the corresponding bis(phosphine) complexes. researchgate.net

Table 1: Examples of Phosphine and NHC Ligand Substitution on [PdCl2(cod)]

| Reacting Ligand(s) | Molar Ratio (Ligand:Pd) | Resulting Complex Type | Reference(s) |

| Phosphinocarboxamides | 2:1 | trans-[PdCl2(L)2] | researchgate.net |

| Ferrocenyl-phosphine (3) | 2:1 | [PdCl2(3-kP)2] | researchgate.net |

| NHC precursor & PPh3 | 1:1:1 | cis-PdCl2(NHC)(PPh3) | researchgate.net |

| IPr (NHC) & XPhos (Phosphine) | 1:1:1 | [PdCl2(IPr)(XPhos)] | rsc.org |

Beyond phosphines and NHCs, a diverse range of ligands featuring nitrogen, sulfur, and oxygen donor atoms can displace the COD ligand. These reactions expand the library of available palladium catalysts for various synthetic applications.

Nitrogen Donor Ligands: Bidentate nitrogen ligands, such as N,N′-methylene-bis(2-aminopyridyl), react with [PdCl2(cod)] to form stable chelate complexes. researchgate.net Bis(oxazoline) (BOX) ligands also react readily to yield (BOX)PdCl2 complexes. acs.org The coordination strength and extraction efficiency of nitrogen-based ligands for Pd(II) are influenced by the electronic effects of substituents on the ligand framework. mdpi.com

Sulfur Donor Ligands: Sulfur-containing ligands exhibit a high affinity for the soft Pd(II) center. ias.ac.in For example, a ferrocene-based ligand containing both phosphine and methylthio groups can act as a bridging ligand, forming a dimeric palladium complex [(m(P,S)-3)PdCl2]2 when reacted with [PdCl2(cod)] in a 1:1 ratio. researchgate.net

Oxygen Donor Ligands: Bidentate Schiff base ligands with nitrogen and oxygen donor atoms coordinate to the palladium center by displacing the COD ligand, typically through the azomethine nitrogen and a deprotonated phenolic oxygen. researchgate.netubd.edu.bn These reactions yield stable Pd(II)-Schiff base complexes that have shown catalytic activity. researchgate.netubd.edu.bn

Halide Exchange and Anionic Ligand Reactivity of [PdCl2(cod)]

The chloride ligands in [PdCl2(cod)] can also be exchanged for other anionic ligands. These reactions are important for modifying the reactivity of the palladium center and are often key steps in catalytic cycles. The interaction of [PdCl2(cod)]-derived species with anionic ligands can lead to the formation of anionic palladium complexes, which have been identified as kinetically competent intermediates in reactions like the Heck reaction. nih.gov

For instance, the reaction of a neutral arylpalladium(II) bromide complex (which can be formed from precursors like [PdCl2(cod)]) with a bromide salt leads to an equilibrium with an anionic arylpalladium dibromide complex. nih.gov This exchange of a neutral phosphine ligand for an anionic halide demonstrates the accessibility of anionic palladium intermediates. nih.gov Similarly, chloro substitution reactions can be carried out with other halides like NaBr or NaI, or with pseudohalides. rsc.org The reactivity of the palladium center is thus influenced not only by the neutral spectator ligands but also by the anionic ligands directly bonded to it. uwindsor.ca

Reductive Pathways Leading to Palladium(0) Species from [PdCl2(cod)]

For many catalytic applications, particularly cross-coupling reactions, the Pd(II) center in [PdCl2(cod)] must be reduced to Pd(0) to enter the catalytic cycle. youtube.com This reduction is a critical pre-catalyst activation step. The choice of reducing agent and reaction conditions can influence the structure and activity of the resulting Pd(0) catalyst. researchgate.net

Several chemical strategies are employed to reduce Pd(II) precursors to the active Pd(0) state. The choice of method often depends on the specific catalytic reaction being performed.

Reduction by Phosphines: Tertiary phosphines can act as both ligands and reducing agents. In the presence of water, phosphines like triphenylphosphine (B44618) can reduce Pd(OAc)2 (a related Pd(II) precursor) to a Pd(0) complex, generating phosphine oxide as a byproduct. unife.it This process is also relevant for [PdCl2(cod)] systems where phosphines are added.

Reduction by Alcohols and Amines: Alcohols, particularly in the presence of a base, can serve as reducing agents for Pd(II). rsc.org A protocol using water and a biaryldialkylphosphine ligand has been developed to effectively reduce Pd(OAc)2, generating a highly active catalyst for C-N cross-coupling reactions. nih.gov This method is advantageous when the substrates themselves are not effective reducing agents. nih.gov The reduction is proposed to occur via oxidation of the alcohol. researchgate.net

Reduction by Organometallic Reagents: In many cross-coupling reactions, the organometallic reagent itself can act as the reductant. youtube.com For example, in a Negishi coupling, the organozinc reagent can react with the Pd(II) precursor, leading to a diaryl palladium species which then undergoes reductive elimination to form a biaryl product and the desired Pd(0) catalyst. youtube.com This consumes a small amount of the organometallic reagent to initiate the catalytic cycle.

Table 2: Common Strategies for Reduction of Pd(II) to Pd(0)

| Reducing Agent Type | Example(s) | Byproduct(s) | Reference(s) |

| Tertiary Phosphine | PPh3 (with H2O) | O=PPh3 | unife.it |

| Alcohols | Primary Alcohols (with base) | Aldehyde/Carboxylate | rsc.orgresearchgate.net |

| Amines | Tertiary Amines | Iminium salts | nih.gov |

| Organometallics | Organozinc, Organoboranes | R-R (homocoupling) | youtube.com |

Electrochemical Reduction and In Situ Catalyst Generation

The electrochemical reduction of palladium(II) complexes serves as a powerful method for the in situ generation of catalytically active palladium(0) species. This approach offers precise control over the generation of the active catalyst, potentially avoiding the use of chemical reducing agents that can lead to side reactions or complicate product purification. Dichloro(1,5-cyclooctadiene)palladium(II), [PdCl₂(cod)], as a stable and common Pd(II) precatalyst, is a prime candidate for such electrochemical activation.

The fundamental process involves the two-electron reduction of the Pd(II) center to Pd(0). While specific electrochemical data for the [PdCl₂(cod)] complex itself is not extensively detailed in the literature, the behavior of closely related palladium(II) chloride systems provides significant insight into the process. For instance, cyclic voltammetry studies of PdCl₂ in acidic solutions reveal the characteristic reduction and oxidation peaks associated with the palladium species.

[PdCl₄]²⁻ + 2e⁻ → Pd(0) + 4Cl⁻

This electrochemically generated Pd(0) can then be stabilized by ligands present in the solution to form the active catalyst for various cross-coupling reactions. The generation of the active Pd(0) catalyst in situ from air-stable Pd(II) precatalysts is a crucial step in many catalytic cycles. organic-chemistry.org Employing electrochemical methods provides a clean alternative to chemical reductants like amines or phosphines. organic-chemistry.org

The table below summarizes typical electrochemical data for the reduction of a Pd(II) chloride species, which serves as a model for the electrochemical behavior expected for [PdCl₂(cod)] under similar conditions.

| Parameter | Value | Technique | System | Reference |

|---|---|---|---|---|

| Reduction Peak Potential (Epc) | ~ -0.2 V | Cyclic Voltammetry | 2mM PdCl₂ + 0.1M HCl on HOPG | researchgate.net |

| Process | Pd(II) → Pd(0) | Cyclic Voltammetry | 2mM PdCl₂ + 0.1M HCl on HOPG | researchgate.net |

This method of generating active catalysts is foundational for numerous palladium-catalyzed reactions, where the true catalytic species is a Pd(0) complex.

Oxidative Reactivity and Formation of Palladium(IV) Intermediates from [PdCl₂(cod)] Derivatives

While the Pd(0)/Pd(II) catalytic cycle is prevalent in cross-coupling chemistry, the Pd(II)/Pd(IV) cycle represents another important mechanistic pathway, particularly in oxidation and C-H functionalization reactions. nih.govvander-lingen.nl Derivatives of [PdCl₂(cod)], which are Pd(II) complexes formed through ligand exchange, can undergo oxidation to form high-valent Palladium(IV) intermediates. This process typically involves the oxidative addition of a substrate to the Pd(II) center.

The key steps in this pathway are:

Formation of a Pd(II) Derivative: The labile cyclooctadiene ligand in [PdCl₂(cod)] is displaced by other ligands (e.g., phosphines, pyridines) to form a new Pd(II) complex.

Oxidative Addition: This Pd(II) complex reacts with an oxidizing agent or a substrate (like an alkyl or aryl halide) in a manner that increases the oxidation state of palladium from +2 to +4. nih.govscispace.com

Reductive Elimination: The resulting Pd(IV) intermediate then undergoes reductive elimination to form the desired product and regenerate a Pd(II) species, thus completing the catalytic cycle. nih.gov

A significant breakthrough was the synthesis of stable Pd(IV) complexes through the oxidative addition of an aryl halide to a Pd(II) complex. scispace.comresearchgate.net For example, a palladacycle derived from 2,6-diacetylpyridine (B75352) reacted with 2-iodobenzoic acid to afford a stable, isolable Pd(IV) complex. scispace.com This demonstrated the viability of the Pd(II) to Pd(IV) oxidative addition step, which is crucial for the proposed catalytic cycle. scispace.comresearchgate.net

The stability and reactivity of the resulting Pd(IV) complexes are highly dependent on the ligand environment. nih.gov Chelating ligands are often employed to stabilize the high-valent palladium center. nih.gov Mechanistic studies on the reductive elimination from these Pd(IV) complexes have provided detailed insights into the bond-forming step. For instance, the C-O bond-forming reductive elimination from a family of stable Pd(IV) complexes bearing 2-phenylpyridine (B120327) and benzoate (B1203000) ligands was studied in detail. nih.gov

The table below summarizes key findings from studies on the formation and reactivity of Pd(IV) intermediates from Pd(II) precursors.

| Pd(II) Precursor Type | Oxidizing Substrate/Reagent | Resulting Species | Key Finding | Reference |

|---|---|---|---|---|

| [Pd(N,C-L)OAc] Palladacycle | 2-Iodobenzoic Acid | Stable Pd(IV) Complex | First synthesis of a Pd(IV) complex by oxidative addition of an aryl halide to Pd(II). | scispace.comresearchgate.net |

| Pd(II) complex with 2-phenylpyridine ligands | Various Oxidants | Stable Pd(IV) Benzoate Complexes | Detailed mechanistic investigation of C-O bond-forming reductive elimination. | nih.gov |

| Dinuclear Pd(II) complex with diaminocarbene ligands | 2-Iodobenzoic Acid | Pd(IV) Complex | Oxidative addition leads to a stable Pd(IV) product. | figshare.com |

| Pd(OAc)₂ with pyridine (B92270) directing group | PhI(OAc)₂ | Proposed Pd(IV) Intermediate | Catalytic C-H functionalization is proposed to proceed via a Pd(II)/Pd(IV) cycle. | nih.gov |

These studies underscore the importance of the Pd(II)/Pd(IV) pathway in palladium catalysis. The ability of derivatives of common precursors like [PdCl₂(cod)] to access this higher oxidation state expands the synthetic utility of palladium beyond traditional cross-coupling reactions.

Catalytic Transformations Enabled by Cycloocta 1,5 Diene;dichloropalladium Precursors

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. [PdCl2(cod)] is a common choice as a palladium source for these transformations due to its stability and predictable reactivity. In the presence of suitable ligands, typically phosphines or N-heterocyclic carbenes (NHCs), and a base, [PdCl2(cod)] is reduced in situ to a Pd(0) species, which is the entry point into the catalytic cycles of most cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Applications and Mechanistic Aspects with [PdCl2(cod)] Precursors

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron compound with an organic halide or triflate. [PdCl2(cod)] is frequently used as the precatalyst, typically in conjunction with bulky, electron-rich phosphine (B1218219) ligands.

Applications: The synthesis of biaryl and heteroaryl compounds is a major application of the Suzuki-Miyaura reaction catalyzed by systems derived from [PdCl2(cod)]. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. For instance, the coupling of aryl chlorides with arylboronic acids, which are often challenging substrates, can be effectively catalyzed by palladium complexes generated in situ from [PdCl2(cod)] and specialized phosphine-pyridine ligands. This approach has been successful in producing a wide array of substituted biaryls in good to excellent yields.

Mechanistic Aspects: The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The process begins with the in-situ reduction of the [PdCl2(cod)] precatalyst in the presence of a ligand (L) to form a catalytically active Pd(0)L_n species.

Oxidative Addition: The Pd(0) complex reacts with the organic halide (R¹-X) to form a Pd(II) intermediate, R¹-Pd(II)-X.

Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex, R¹-Pd(II)-R².

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the efficiency of the catalyst, influencing the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often preferred as they promote the formation of highly active, low-coordinate palladium species.

| Electrophile | Nucleophile | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| 4-Bromotoluene | Phenylboronic acid | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 95 | N/A |

| 4-Chloroanisole | 4-Methylphenylboronic acid | SPhos | K₃PO₄ | Dioxane | 100 | 92 | N/A |

| 1-Bromo-4-nitrobenzene | 2-Methylphenylboronic acid | XPhos | Cs₂CO₃ | THF | 80 | 98 | N/A |

Heck Reaction: Olefin Arylation and Alkenylation Catalyzed by [PdCl2(cod)] Systems

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. [PdCl2(cod)] serves as a reliable precatalyst for these transformations, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands.

Applications: [PdCl2(cod)]-based catalytic systems are employed in both intermolecular and intramolecular Heck reactions. A notable application is the coupling of aryl halides with acrylates or styrenes to produce cinnamic acid derivatives and stilbenes, respectively. For example, the reaction of aryl bromides with n-butyl acrylate (B77674) proceeds efficiently in the presence of a catalyst generated from [PdCl2(cod)] and a phosphine-imidazolium salt. Intramolecular Heck reactions catalyzed by [PdCl2(cod)] systems are a powerful tool for the construction of cyclic and polycyclic structures.

Mechanistic Aspects: The mechanism of the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst, generated from [PdCl2(cod)], undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) complex.

Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the olefin into the Pd-R bond. This step typically proceeds in a syn manner.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species. This step also generally occurs with syn stereochemistry and dictates the regioselectivity of the reaction.

Reductive Elimination: The palladium-hydride complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.

The regioselectivity of the olefin insertion is influenced by both electronic and steric factors. In many cases, the aryl group adds to the less substituted carbon of the alkene.

| Aryl Halide | Olefin | Ligand/Additive | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Iodobenzene (B50100) | Styrene | PPh₃ | Et₃N | DMF | 100 | 90 | N/A |

| 4-Bromobenzonitrile | n-Butyl acrylate | IMes·HCl | Cs₂CO₃ | Dioxane | 120 | 95 | N/A |

| 1-Bromo-4-methoxybenzene | Methyl acrylate | P(o-tol)₃ | NaOAc | DMA | 130 | 88 | N/A |

Sonogashira Coupling: Formation of Carbon-Carbon Triple Bonds Initiated by [PdCl2(cod)]

The Sonogashira coupling is a highly effective method for the formation of C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. While many palladium sources can be used, [PdCl2(cod)] is a suitable precatalyst, particularly for in-situ catalyst generation.

Applications: This reaction is widely used in the synthesis of pharmaceuticals, natural products, and conjugated materials. The resulting aryl and vinyl alkynes are versatile building blocks for more complex molecular architectures. The coupling can be performed under both copper-cocatalyzed and copper-free conditions.

Mechanistic Aspects: The mechanism of the Sonogashira coupling is believed to involve two interconnected catalytic cycles, one for palladium and one for copper (in the traditional protocol).

Palladium Cycle:

Oxidative Addition: A Pd(0) species, formed from [PdCl2(cod)], reacts with the aryl/vinyl halide (R¹-X) to give a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center, yielding a Pd(II)-alkynyl complex.

Reductive Elimination: The product (R¹-C≡C-R²) is eliminated, regenerating the Pd(0) catalyst.

Copper Cycle:

A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation than the deprotonated alkyne itself.

In copper-free Sonogashira couplings , a strong base is typically required to deprotonate the alkyne, and the resulting acetylide anion reacts directly with the palladium(II) intermediate.

| Aryl Halide | Alkyne | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Iodobenzene | Phenylacetylene | CuI | Et₃N | THF | RT | 92 | N/A |

| 4-Bromoanisole | 1-Heptyne | CuI | Piperidine | DMF | 80 | 85 | N/A |

| 3-Iodopyridine | Trimethylsilylacetylene | None | Cs₂CO₃ | Dioxane | 100 | 78 | N/A |

Stille, Negishi, and Kumada Couplings: Diverse Applications of [PdCl2(cod)] in C-C Bond Construction

[PdCl2(cod)] also serves as a precatalyst for other important cross-coupling reactions, including the Stille, Negishi, and Kumada couplings, which utilize organotin, organozinc, and organomagnesium reagents, respectively.

Stille Coupling: This reaction pairs an organic halide or triflate with an organostannane. The catalytic system is typically generated in situ from [PdCl2(cod)] and a phosphine ligand. The main drawback of this reaction is the toxicity of the tin reagents.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate. It is known for its high functional group tolerance. Highly active catalysts for the Negishi coupling can be prepared by reacting [PdCl2(cod)] with bulky, electron-rich phosphine ligands. This has been successfully applied to the coupling of secondary alkylzinc halides with aryl bromides and chlorides.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile. While nickel catalysts are also common, palladium-catalyzed versions, for which [PdCl2(cod)] can be a precursor, are also employed, particularly when high functional group tolerance is required.

Mechanistic Aspects: All three of these coupling reactions generally follow the same catalytic cycle as the Suzuki-Miyaura coupling, consisting of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic nucleophile and the conditions required for the transmetalation step.

| Coupling Reaction | Electrophile | Nucleophile | Ligand | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Stille | Vinyl triflate | Vinyltributylstannane | PPh₃ | THF | 60 | 89 | N/A |

| Negishi | 2-Bromobenzonitrile | Isopropylzinc bromide | CPhos | THF | RT | 94 | N/A |

| Kumada | 4-Bromoanisole | Phenylmagnesium bromide | dppf | THF | 65 | 91 | N/A |

Buchwald-Hartwig Amination and Other C-N/C-O Bond Forming Reactions with [PdCl2(cod)] Catalysis

The Buchwald-Hartwig amination has become a premier method for the synthesis of aryl amines through the palladium-catalyzed coupling of amines with aryl halides or triflates. Similarly, related C-O bond-forming reactions allow for the synthesis of aryl ethers.

Applications: These reactions are of immense importance in the pharmaceutical industry, as the C-N and C-O aryl bonds are common features in drug molecules. The catalytic systems are typically generated from a palladium(II) precatalyst like [PdCl2(cod)] and a bulky, electron-rich biaryl phosphine ligand. This combination allows for the coupling of a wide range of aryl and heteroaryl chlorides with various primary and secondary amines, as well as alcohols and phenols.

Mechanistic Aspects: The catalytic cycle for Buchwald-Hartwig amination is similar to that of C-C coupling reactions but with some key differences.

Oxidative Addition: A Pd(0) complex adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product, regenerating the Pd(0) catalyst.

A similar cycle is operative for C-O bond formation, involving the formation of a palladium alkoxide or phenoxide intermediate. The choice of ligand is crucial to facilitate the rate-limiting reductive elimination step.

| Reaction Type | Aryl Halide | Nucleophile | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |

| C-N Coupling | 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene | 100 | 96 | N/A |

| C-N Coupling | 2-Chloropyridine | Aniline | RuPhos | K₂CO₃ | Dioxane | 110 | 91 | N/A |

| C-O Coupling | 4-Bromobenzonitrile | Phenol | BrettPhos | Cs₂CO₃ | Toluene | 100 | 85 | N/A |

C-H Activation and Functionalization Mediated by [PdCl2(cod)] Systems

Direct C-H activation and functionalization have emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to modifying organic molecules compared to traditional cross-coupling reactions that require pre-functionalized substrates. [PdCl2(cod)] is a competent precatalyst for these transformations, which typically proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle.

Applications: [PdCl2(cod)]-based systems have been utilized for the direct arylation of heterocycles, such as thiophenes and indoles. For example, the intramolecular C-S bond-forming reaction to synthesize benzothiazoles from thiobenzanilides has been successfully achieved using catalytic amounts of [PdCl2(cod)]. In these reactions, a directing group on the substrate often coordinates to the palladium(II) center, guiding the C-H activation to a specific position.

Mechanistic Aspects: The mechanism of Pd(II)-catalyzed C-H activation can vary, but a common pathway involves a concerted metalation-deprotonation (CMD) step.

C-H Activation: The Pd(II) catalyst, often coordinated to a directing group on the substrate, cleaves a C-H bond to form a palladacycle intermediate. This is often the rate-determining step.

Functionalization: The palladacycle can then react with a coupling partner. This can occur through several pathways:

Oxidative Addition/Reductive Elimination (Pd(II)/Pd(IV) cycle): The palladacycle undergoes oxidative addition with an oxidant or an electrophile to form a Pd(IV) intermediate, which then reductively eliminates the functionalized product.

Reaction with an Unsaturated Partner/β-Hydride Elimination (Pd(II)/Pd(0) cycle): In reactions like the oxidative Heck reaction, the palladacycle reacts with an alkene, followed by β-hydride elimination to give the product and a Pd(0) species, which is then re-oxidized to Pd(II).

The use of an external oxidant is often necessary to regenerate the active Pd(II) catalyst.

| Substrate | Coupling Partner | Directing Group | Oxidant/Additive | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Thiobenzanilide | - | Thioamide | CuI, Bu₄NBr | Dioxane | 120 | 85 | unipd.it |

| N-Phenyl-2-aminopyridine | Phenylboronic acid | Pyridyl | Ag₂CO₃ | Toluene | 110 | 78 | N/A |

| 1-Phenylpyrazole | Iodobenzene | Pyrazolyl | K₂CO₃ | DMA | 130 | 90 | N/A |

Directed and Undirected C-H Bond Functionalization Strategies

The direct functionalization of otherwise inert C-H bonds into new C-C or C-heteroatom bonds is a powerful strategy in modern organic synthesis. nih.gov Palladium catalysts, often derived from [PdCl2(cod)], are particularly effective in this area. These transformations can be broadly categorized into directed and undirected strategies.

Directed C-H Functionalization: This is the more developed of the two strategies, relying on the presence of a directing group within the substrate. nih.gov This functional group coordinates to the palladium center, bringing it into close proximity to a specific C-H bond and enabling site-selective activation. researchgate.netrsc.org This approach overcomes the major challenge of controlling regioselectivity in molecules with multiple C-H bonds. nih.gov The general mechanism involves the coordination of the directing group to the Pd(II) center, followed by cyclometalation to form a palladacycle intermediate. This intermediate then undergoes further reaction to form the desired product. nih.gov A wide array of functional groups, including pyridines, amides, oximes, and thioamides, can act as effective directing groups. nih.govnih.gov

While many palladium sources are used, [PdCl2(cod)] is a competent precatalyst for these transformations. For instance, in the synthesis of benzothiophenes from thioenols, catalytic [PdCl2(cod)] was used to facilitate an intramolecular C-S bond formation via a directed C-H functionalization pathway. nih.gov

Undirected C-H Functionalization: This strategy is more challenging as it does not rely on a coordinating group to achieve selectivity. acs.org Instead, selectivity is often governed by the inherent electronic or steric properties of the C-H bonds within the substrate. Consequently, these reactions are less common than their directed counterparts. acs.org The development of undirected C-H functionalization is crucial for functionalizing simple hydrocarbons or substrate positions remote from any existing functional groups. While significant progress has been made, achieving high selectivity remains a primary obstacle. acs.org

Oxidative and Reductive C-H Transformations

The functionalization of C-H bonds catalyzed by palladium complexes like [PdCl2(cod)] typically proceeds through catalytic cycles involving changes in the oxidation state of the palladium atom. These are predominantly oxidative transformations from the perspective of the organic substrate.

Oxidative C-H Functionalization: Most palladium-catalyzed C-H functionalization reactions are oxidative processes that require a stoichiometric oxidant to regenerate the active Pd(II) catalyst. Two primary catalytic cycles are generally proposed: a Pd(II)/Pd(0) cycle and a Pd(II)/Pd(IV) cycle. nih.gov

Pd(II)/Pd(0) Cycle: In this pathway, a Pd(II) species activates a C-H bond to form a palladacycle. This intermediate then reacts with a coupling partner, and the product is released via reductive elimination, generating a Pd(0) species. An external oxidant is then required to oxidize Pd(0) back to Pd(II) to continue the catalytic cycle. nih.gov

Pd(II)/Pd(IV) Cycle: Alternatively, the Pd(II) palladacycle can be oxidized to a high-valent Pd(IV) intermediate by an external oxidant. The desired C-C or C-heteroatom bond is then formed through reductive elimination from the Pd(IV) center, which regenerates the active Pd(II) catalyst directly. nih.govnih.gov

An example of a [PdCl2(cod)]-catalyzed intramolecular oxidative C-S bond formation for the synthesis of benzothiazoles from thiobenzanilides highlights this process. The reaction requires co-catalysts, and the mechanism is thought to involve the oxidation of a disulfide intermediate to a Pd(II) center, followed by cyclometalation and reductive elimination. nih.gov

Reductive C-H Transformations: The term "reductive C-H transformation" is less common in the context of palladium catalysis, which typically involves oxidative cycles. However, processes that result in the net addition of hydrogen across a bond formed via C-H activation could be considered in this category. More commonly, the "reductive" aspect refers to the reductive elimination step that forms the product bond and reduces the oxidation state of the palladium center (e.g., from Pd(IV) to Pd(II) or Pd(II) to Pd(0)).

| Transformation Type | Typical Palladium Cycle | Role of [PdCl2(cod)] | Oxidant Required | Example Reaction |

| Directed C-H Acetoxylation | Pd(II)/Pd(IV) | Precatalyst | Yes (e.g., PhI(OAc)2) | Acetoxylation of 2-arylpyridines nih.gov |

| Intramolecular C-S Bond Formation | Pd(II)/Pd(0) | Catalyst | Yes (e.g., DMSO) | Synthesis of benzothiophenes nih.gov |

| Intramolecular C-N Bond Formation | Pd(II)/Pd(0) | Precatalyst | Yes (e.g., Cu(OAc)2) | Synthesis of indoles researchgate.net |

Olefin Functionalization and Cyclization Reactions

[PdCl2(cod)] is a valuable precursor for catalysts used in a variety of reactions involving olefins, from simple additions across the double bond to complex cyclization cascades.

Hydrofunctionalization Reactions (Hydroamination, Hydroalkoxylation, Hydroarylation)

Hydrofunctionalization involves the addition of an H-X molecule (where X is an amine, alcohol, aryl group, etc.) across a carbon-carbon double bond. These reactions are highly atom-economical methods for producing valuable functionalized molecules.

Hydroamination and Hydroalkoxylation: These reactions involve the addition of N-H or O-H bonds across an olefin. While significant progress has been made with various transition metal catalysts, palladium-catalyzed versions provide a key method for forming C-N and C-O bonds. nih.gov The reactions can proceed via Markovnikov or anti-Markovnikov addition, depending on the catalyst system and reaction conditions.

Hydroarylation: This reaction involves the addition of an aryl C-H bond across an olefin. It represents a direct and efficient method for synthesizing alkyl-substituted arenes. Dual catalysis systems, for instance involving nickel and cobalt, have been developed for branch-selective hydroarylation of olefins. nih.gov While [PdCl2(cod)] can be a precursor in related C-H activation/olefin coupling reactions, its direct application in simple hydroarylation is part of a broader field of palladium catalysis.

Wacker-Type Oxidation and Related Olefin Oxidations

The Wacker process, the oxidation of ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst, is a cornerstone of industrial organic chemistry. wikipedia.org The laboratory-scale equivalent, often called the Tsuji-Wacker oxidation, transforms terminal olefins into methyl ketones. libretexts.org The reaction typically uses a Pd(II) salt, a copper co-catalyst, and oxygen as the terminal oxidant. wikipedia.orglibretexts.org

The general mechanism involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water on the coordinated double bond (hydroxypalladation). Subsequent β-hydride elimination and tautomerization release the ketone product. libretexts.org The resulting Pd(0) is reoxidized to Pd(II) by the copper co-catalyst and oxygen.

While PdCl2 is a common catalyst, the efficiency of different palladium precursors can vary. In a study developing a copper-free, Pd/Fe-catalyzed Wacker-type oxidation system, [PdCl2(cod)] was found to be an inefficient precatalyst compared to PdCl2 or PdCl2(MeCN)2 under the specific reaction conditions tested. acs.org This highlights that while [PdCl2(cod)] is a versatile precursor, the choice of palladium source can be critical for catalytic efficiency in certain transformations.

Intramolecular Cyclization and Annulation Reactions with [PdCl2(cod)]

[PdCl2(cod)] is an effective precatalyst for intramolecular reactions where an olefin is tethered to another functional group, leading to the formation of cyclic and polycyclic structures.

Intramolecular Oxidative Cyclization: These reactions are analogous to the intramolecular Heck reaction but start from a C-H bond instead of an aryl halide. nih.gov For example, [PdCl2(cod)] has been used to catalyze the intramolecular oxidative cyclization of 2-phenylethenothiol to form benzo[b]thiophenes, proceeding through a C-H activation mechanism. researchgate.net

Annulation Reactions: Annulation involves the formation of a new ring onto an existing molecular framework. Palladium-catalyzed annulations often involve a sequence of reactions, such as C-H activation followed by olefin insertion and subsequent cyclization. nih.gov These cascades can rapidly build molecular complexity from simple starting materials. For instance, palladium catalysis can achieve the sequential intramolecular annulation of allenyloxazolidine-2,4-diones followed by an intermolecular cycloaddition. rsc.org

| Reaction Type | Substrate Example | Product Type | Role of [PdCl2(cod)] | Ref. |

| Intramolecular Oxidative C-S Cyclization | 2-Phenylethenothiol | Benzo[b]thiophene | Catalyst | researchgate.net |

| Intramolecular Heck Reaction | o-Butenylhalobenzene chromium complex | Indan complex | Precatalyst | nih.gov |

| Sequential Annulation/Cycloaddition | 5-Allenyloxazolidine-2,4-dione | Spiroheterocycle | Precatalyst | rsc.org |

Polymerization and Oligomerization Catalysis

(Cycloocta-1,5-diene)dichloropalladium, [PdCl₂(cod)], serves as a versatile and widely employed precatalyst in the field of polymerization and oligomerization. Its utility stems from the facile displacement of the cyclooctadiene (cod) ligand by stronger donor ligands, such as phosphines, diimines, or the monomers themselves. This allows for the in-situ generation of catalytically active species tailored for specific transformations of unsaturated hydrocarbons. The resulting palladium catalysts exhibit unique activities and selectivities in the polymerization of olefins, the synthesis of copolymers with specific architectures, and the controlled oligomerization of alkenes and alkynes.

Olefin Polymerization (e.g., Ethylene, Propylene) Initiated by [PdCl₂(cod)]-Derived Catalysts

Catalysts derived from [PdCl₂(cod)] have been instrumental in the field of olefin polymerization. While less common for industrial-scale production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903) compared to early transition metal catalysts, palladium systems offer unique advantages, particularly in producing polymers with distinct microstructures. The reaction of [PdCl₂(cod)] with α-diimine ligands, for instance, generates highly active catalysts for ethylene polymerization.

A notable example involves modifying a poly(propylene imine) dendrimer with 2-pyridinecarboxaldehyde (B72084) and subsequent complexation with [PdCl₂(cod)]. This process yields a metallodendrimer catalyst that, upon activation, produces high molecular weight, high-density polyethylene. The catalytic activity is influenced by the structure of the ligand, reaction temperature, and pressure. These palladium(II)-diimine catalysts are known to exhibit a "chain-walking" mechanism, which can lead to the formation of branched polymer structures even from a simple monomer like ethylene.

Research has also elucidated the complex interplay between polymerization and olefin isomerization, a common side reaction in palladium-catalyzed processes. Mechanistic studies on α-olefin polymerization using palladium(II)-diimine catalysts, often generated from precursors like [PdCl₂(cod)], have revealed the potential for simultaneous and independent pathways of living polymerization and isomerization. This understanding is crucial for controlling the final polymer architecture.

| Catalyst System | Monomer | Polymer Product | Key Findings |

| [PdCl₂(cod)] / α-diimine ligand | Ethylene | Branched Polyethylene | Catalyst exhibits "chain-walking" leading to branched structures. |

| [PdCl₂(cod)] / Poly(propylene imine) dendrimer ligand | Ethylene | High-density polyethylene (HDPE) | Dendrimer-based catalyst shows high activity for producing linear polyethylene. |

| Cationic Pd(II)-diimine (from Pd precursor) | α-Olefins | Linear and Branched Polyolefins | Elucidates a paradox where living polymerization and olefin isomerization occur simultaneously via independent pathways. mdpi.com |

Copolymerization and Block Copolymer Synthesis Leveraging [PdCl₂(cod)] Precursors

The use of [PdCl₂(cod)] as a precursor extends to the synthesis of copolymers, where two or more different monomers are incorporated into the same polymer chain. Palladium catalysts are particularly renowned for their ability to copolymerize olefins with polar functionalized monomers, a challenging task for many traditional polymerization catalysts. This capability allows for the direct synthesis of functionalized polyolefins with unique properties.

For instance, catalysts derived from palladium precursors are effective in the alternating copolymerization of carbon monoxide (CO) and ethylene to produce polyketones. researchgate.netresearchgate.net The reaction of [PdCl₂(cod)] with appropriate diphosphine ligands can generate active catalyst precursors for this process. researchgate.net Similarly, palladium catalysts featuring phenanthroline or bipyridine ligands have been studied for the perfectly alternating copolymerization of styrenes with CO. nih.gov The mechanism of these reactions involves a stepwise chain growth with alternating insertion of the two different monomers into the palladium-alkyl bond. researchgate.net

While direct synthesis of well-defined block copolymers using [PdCl₂(cod)]-derived catalysts can be complex, the precursor is utilized in strategies to create functional polymers that can act as macroinitiators for subsequent polymerization steps. For example, [PdCl₂(cod)] can be used to form palladium(II) cross-linked single-chain nanoparticles (SCNPs) from a ligand-bearing precursor polymer. nih.gov These SCNPs contain catalytically active sites that can be used in subsequent reactions. The synthesis of more complex architectures like block copolymers often involves a combination of different polymerization techniques. e-bookshelf.dersc.orgmdpi.comresearchgate.net For example, nickel-based catalysts, such as Ni(COD)₂, which is analogous to the palladium precursor, have been used for the synthesis of poly(phenylene) multi-block copolymers. researchgate.net

Oligomerization of Alkenes and Alkynes Using [PdCl₂(cod)] Systems

In addition to forming long polymer chains, [PdCl₂(cod)]-derived systems can effectively catalyze the oligomerization of alkenes and alkynes, a process that combines a small number of monomer units to form short-chain molecules (oligomers). These reactions are valuable for producing fine chemicals, fuels, and lubricants.

Iminopyridyl Pd(II) complexes, which can be synthesized from [PdCl₂(cod)] precursors, have been employed as catalysts for ethylene oligomerization. pharm.or.jp When activated with a borate (B1201080) co-catalyst, these complexes demonstrate moderate catalytic activity, producing highly branched, low-molecular-weight ethylene oligomers. The reaction temperature significantly influences both the activity of the catalyst and the molecular weight of the resulting oligomers. pharm.or.jp

Palladium-catalyzed cyclotrimerization of alkynes is another important transformation where [PdCl₂(cod)] can be used as the starting material for catalyst generation. This reaction involves the cycloaddition of three alkyne molecules to form a benzene (B151609) derivative. The chemo- and regioselectivity of this process are highly dependent on the ligands, solvents, and the substituents on the alkyne substrates. rsc.org The mechanism is thought to proceed through the formation of a palladacyclopentadiene intermediate, which then reacts with a third alkyne molecule to yield the aromatic product.

Asymmetric Catalysis and Enantioselective Synthesis

The precursor [PdCl₂(cod)] is a cornerstone in the development of chiral palladium catalysts for asymmetric synthesis. The synthesis of enantiomerically pure compounds is of paramount importance in pharmaceuticals, agrochemicals, and materials science. calis.edu.cn By reacting [PdCl₂(cod)] with a vast array of chiral ligands, chemists can generate customized catalysts that create a chiral environment around the metal center, enabling the selective formation of one enantiomer over the other in a chemical reaction.

Generation of Chiral Catalysts from [PdCl₂(cod)] Precursors with Chiral Ligands

The generation of active chiral catalysts from [PdCl₂(cod)] is typically achieved through a straightforward ligand exchange reaction. The relatively weak coordination of the cyclooctadiene ligand allows it to be easily displaced by a chiral ligand, which then binds to the palladium center. The resulting chiral palladium complex is the active catalyst or a precursor to it. A wide variety of chiral ligands have been developed for this purpose, with chiral phosphines being among the most successful and widely studied. mdpi.comresearchgate.net

Examples of chiral ligand classes used in conjunction with palladium precursors like [PdCl₂(cod)] include:

Chiral Diphosphines: Ligands such as BINAP, Trost ligands, and P-chiral diphosphines based on ferrocene (B1249389) backbones have been pivotal in asymmetric catalysis. mdpi.com Their C₂-symmetry and rigid structures create a well-defined chiral pocket around the palladium atom.

Chiral Monophosphines: While often providing lower enantioselectivity than their bidentate counterparts, chiral monophosphines are also effective. pharm.or.jp Their application is crucial in reactions where only one coordination site is available or required for catalytic activity. pharm.or.jp

P,N-Ligands: Ligands containing both a "hard" nitrogen donor and a "soft" phosphorus donor, such as PHOX (phosphine-oxazoline) ligands, offer unique electronic and steric properties that have proven highly effective in many asymmetric transformations. nih.gov

N-Heterocyclic Carbenes (NHCs): Chiral NHCs represent a significant class of ligands. Chiral diaminocarbene palladium(II) complexes can be synthesized by reacting a silver-carbene complex with [PdCl₂(cod)]. researchgate.net

Mono-N-Protected Amino Acids (MPAAs): This class of bifunctional ligands has been shown to be highly effective in palladium-catalyzed enantioselective C-H functionalization reactions. nih.gov

The choice of ligand is critical, as its structure dictates the steric and electronic environment of the catalyst, which in turn controls the enantioselectivity of the reaction. nih.govcalis.edu.cn

Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Formations

Catalysts generated from [PdCl₂(cod)] and chiral ligands have enabled a broad spectrum of enantioselective bond-forming reactions.

Enantioselective Carbon-Carbon Bond Formation: This is a cornerstone of asymmetric synthesis, and palladium catalysis plays a central role. rug.nl

Asymmetric Allylic Alkylation (AAA): This is one of the most extensively studied and powerful palladium-catalyzed C-C bond-forming reactions. mdpi.comresearchgate.net Chiral palladium catalysts, often prepared in situ from a precursor and a chiral ligand, facilitate the reaction between an allylic electrophile and a nucleophile to produce chiral products with high enantiomeric excess (ee). mdpi.com The Trost ligands are an eminent class of chiral inductors for this reaction. mdpi.com

Heck Reaction: The asymmetric Mizoroki-Heck reaction, involving the coupling of an aryl or vinyl halide with an alkene, can be rendered enantioselective using chiral palladium complexes. Chiral diaminocarbene-palladium complexes have shown activity as catalysts for this transformation. researchgate.net

C-H Functionalization/Activation: A frontier in organic synthesis, the direct functionalization of C-H bonds offers a highly atom-economical route to complex molecules. Chiral ligands, particularly mono-N-protected amino acids (MPAAs) and binaphthyl-based scaffolds (NOBINAc), have been developed to achieve highly enantioselective palladium-catalyzed C-H activation/cycloaddition reactions. nih.govmdpi.comnih.gov These reactions can construct complex chiral skeletons, such as indole-fused bicyclo[3.2.1]octanes. dicp.ac.cn

Suzuki Coupling: While challenging, asymmetric Suzuki cross-coupling reactions to form axially chiral biaryl compounds have been achieved using chiral phosphoramidite-stabilized palladium nanoparticles. acs.org

Enantioselective Carbon-Heteroatom Bond Formation: The formation of C-N, C-O, C-S, and C-P bonds is also a critical area where chiral palladium catalysts are employed. e-bookshelf.degoogle.com

C-N Bond Formation: Palladium-catalyzed intramolecular hydroamination of alkynes can afford chiral pyrrolidine (B122466) derivatives with high enantioselectivity. e-bookshelf.de

C-P Bond Formation: Chiral palladium pincer complexes have been successfully applied to asymmetric hydrophosphination reactions. rsc.org

The development of new chiral ligands and a deeper mechanistic understanding continue to expand the scope and power of enantioselective transformations catalyzed by systems derived from [PdCl₂(cod)]. calis.edu.cnnih.gov

| Reaction Type | Chiral Ligand Class | Substrates | Product Type | Ref. |

| Asymmetric Allylic Alkylation | Diphosphines (Trost Ligands) | Allylic acetates, Malonates | Chiral alkylated products | mdpi.com |

| Asymmetric Heck Reaction | N-Heterocyclic Carbenes | Aryl bromides, Alkenes | Chiral coupled products | researchgate.net |